![molecular formula C6H7BrF2N2O B2949363 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole CAS No. 1855951-86-8](/img/structure/B2949363.png)
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves the inhibition of certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5. These enzymes are involved in the regulation of various cellular processes such as cell division, apoptosis, and differentiation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole have been extensively studied. This compound has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making this compound a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory properties, as it inhibits the production of certain cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole. One direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of certain cytokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5.
Synthesemethoden
The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-bromo-3-(methoxymethyl)-1H-pyrazole with difluoromethyl diazomethane in the presence of a catalyst such as copper iodide.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 5, which are involved in the regulation of various cellular processes. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTZYEMAHXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.